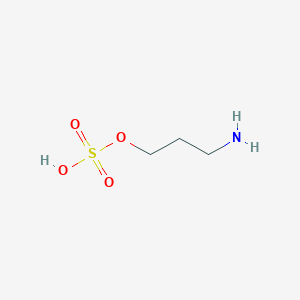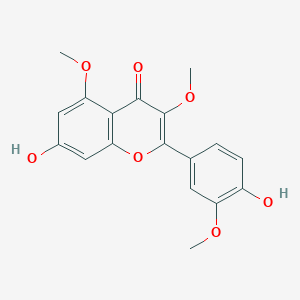![molecular formula C8H10 B14754519 7-Methylidenebicyclo[2.2.1]hept-2-ene CAS No. 694-69-9](/img/structure/B14754519.png)
7-Methylidenebicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure characterized by two crossed double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. For instance, the reaction between cyclopentadiene and methylene cyclopropane can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
7-Methylidenebicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The exocyclic double bond can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogen sources like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives, such as 7-bromo-7-methylidenebicyclo[2.2.1]hept-2-ene.
科学的研究の応用
7-Methylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 7-Methylidenebicyclo[2.2.1]hept-2-ene involves its reactivity towards various electrophiles and nucleophiles. The exocyclic double bond is particularly reactive, allowing for a range of chemical transformations. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles for various organic reactions.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]hepta-2,5-diene: This compound has two conjugated double bonds within the bicyclic framework.
Uniqueness
7-Methylidenebicyclo[2.2.1]hept-2-ene is unique due to its exocyclic double bond, which imparts distinct reactivity compared to other bicyclic compounds. This feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
694-69-9 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
7-methylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-7-2-3-8(6)5-4-7/h2-3,7-8H,1,4-5H2 |
InChIキー |
WOGPFDVPMQIJBO-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CCC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


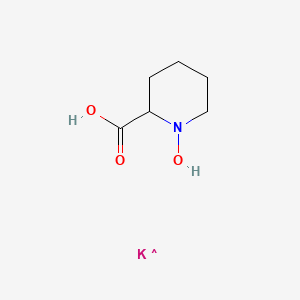
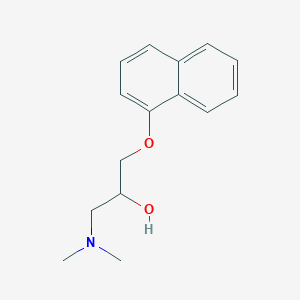
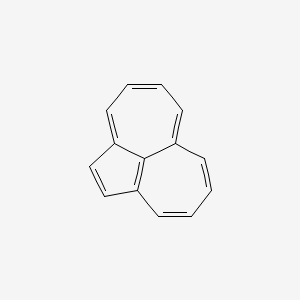
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
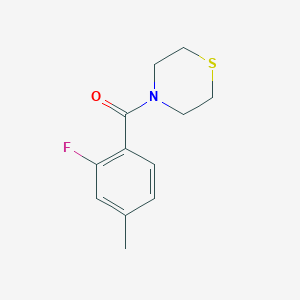
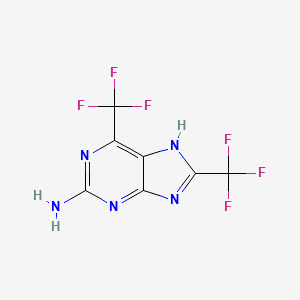
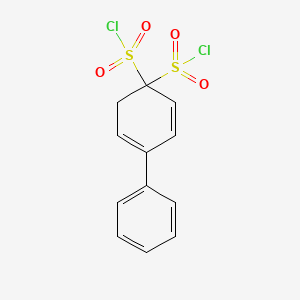
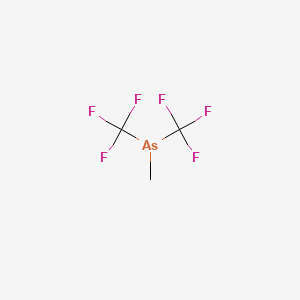
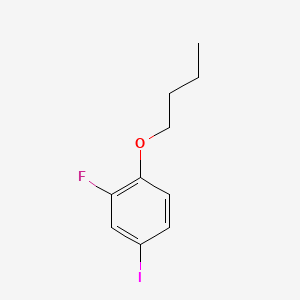
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
